Home > Products > Screening Compounds P71773 > (2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride
(2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride - 39959-48-3

(2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride

Catalog Number: EVT-3519469
CAS Number: 39959-48-3
Molecular Formula: C8H8Cl2F3N
Molecular Weight: 246.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles like amines, alcohols, or thiols. This strategy is evident in the synthesis of diaryl urea derivatives in one study. []
  • Amide Formation: The amine group can react with carboxylic acids or their derivatives (e.g., acyl chlorides) to form amides. This approach is highlighted in the development of several PPARγ agonists and antagonists. [, ]
Chemical Reactions Analysis
  • Urea Formation: Reaction with isocyanates to yield urea derivatives, a common motif in medicinal chemistry. This approach is illustrated in the synthesis of sorafenib analogs. [, ]
  • Heterocycle Formation: The amine group can participate in ring-forming reactions to generate various heterocycles, like imidazoles, thiazoles, or pyrimidines. This strategy is evident in the design of P2X7 antagonists and KDR kinase inhibitors. [, ]
  • Metal Complexation: The thiourea derivatives of (2-chloro-3-(trifluoromethyl)phenyl)methanamine can act as ligands, forming complexes with transition metals like copper. These complexes often exhibit enhanced biological activities compared to the free ligands. []
Mechanism of Action
  • P2X7 Antagonism: (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060) acts as a P2X7 antagonist, potentially by binding to the receptor and blocking ATP-mediated signaling. []
  • Kinase Inhibition: Several derivatives, like those targeting KDR kinase, likely exert their effects by competing with ATP for the enzyme's active site, thereby inhibiting its catalytic activity. []
  • Antimicrobial Activity: Copper complexes of halogenated phenylthiourea derivatives demonstrate antimicrobial activity, possibly through mechanisms involving inhibition of bacterial enzymes like DNA gyrase and topoisomerase IV. []
Applications
  • Drug Discovery: It serves as a key intermediate in the synthesis of various bioactive molecules, including:
    • P2X7 Antagonists: Potential therapeutic agents for inflammatory and neurological disorders. []
    • KDR Kinase Inhibitors: Investigated for their anticancer properties. []
    • Glycine Transporter 1 Inhibitors: Explored for treating schizophrenia and other neuropsychiatric disorders. []
  • Material Science: Derivatives of this compound are used in the development of new materials with specific properties.
    • Nonlinear Optical Materials: Some derivatives exhibit promising nonlinear optical properties, making them suitable for applications in photonics and optoelectronics. []
  • Chemical Biology: Compounds containing this scaffold are employed as tools to study biological processes and pathways.
    • Enzyme Inhibitors: Derivatives act as inhibitors of specific enzymes, aiding in understanding their roles in various cellular functions. [, , ]

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent and orally bioavailable P2X7 receptor antagonist. [] It demonstrates an ED50 of 2.3 mg/kg in rats and a predicted human dose of 120 mg QD. Notably, it also exhibits a unique CYP profile, acting as a regioselective inhibitor of midazolam CYP3A metabolism. []
  • Relevance: This compound shares the 2-chloro-3-(trifluoromethyl)phenyl substructure with (2-chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride. The key difference lies in the methanone linker and the attached imidazo[4,5-c]pyridine moiety in JNJ 54166060, which contribute to its P2X7 receptor antagonist activity. []

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide Derivatives

  • Compound Description: These diaryl urea derivatives, designed based on the sorafenib scaffold, contain a pyridine moiety. [] They have been evaluated for their anticancer activity against the MCF-7 cell line using the MTT assay. []
  • Relevance: These derivatives share the 4-chloro-3-(trifluoromethyl)phenyl substructure with (2-chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride. The presence of the urea linker and the variations in the aryl and amine substituents contribute to their anticancer potential. [] Notably, (2-chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride lacks the urea linker found in these derivatives.
  • Compound Description: This compound was identified as a side product during the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a potential anti-tuberculosis drug candidate. []
  • Relevance: While this compound shares the 2-chloro-(trifluoromethyl)phenyl motif with (2-chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride, their structures differ significantly. The presence of the nitro group at the 3-position, the methanone linker, and the piperidine substituent differentiate this compound from the target compound. []

N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) and N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

  • Relevance: Both compounds share the 4-chloro-3-(trifluoromethyl)phenyl substructure with (2-chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride. The presence of the benzamide moiety and the variations in the substituents at the 2 and 6 positions of the benzamide contribute to their ability to activate p300 HAT. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

  • Compound Description: CHMFL-KIT-64 is a potent c-KIT kinase inhibitor with improved bioavailability compared to its predecessor, CHMFL-KIT-8140. [] It displays promising in vitro and in vivo efficacy against various c-KIT mutants, making it a potential therapeutic candidate for gastrointestinal stromal tumors. []
  • Relevance: This compound shares the 4-chloro-3-(trifluoromethyl)phenyl substructure with (2-chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride. The acetamide linker and the attached quinoline-containing moiety in CHMFL-KIT-64 are responsible for its c-KIT inhibitory activity. []

3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide

  • Compound Description: The crystal structure of this compound reveals a cyclopropane ring with a dihedral angle of 70.82(18)° relative to the benzene ring. [] It also exhibits specific torsion angles around its ethylene and amide bonds. []
  • Relevance: This compound shares the 3-(trifluoromethyl)phenyl substructure with (2-chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride. The presence of the cyclopropanecarboxamide moiety, the chlorine atom and the trifluoropropenyl group attached to the cyclopropane ring significantly differentiate this compound from the target. []

3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide

  • Compound Description: This compound demonstrates inhibitory activity against the proliferation of A549 and BGC-823 cancer cell lines. [] Its crystal structure has been determined. []
  • Relevance: This compound shares the 4-chloro-3-(trifluoromethyl)phenyl substructure with (2-chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride. The presence of the indazole carboxamide moiety and the morpholine substituent contribute to its antiproliferative activity. []

1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)urea Derivatives

  • Compound Description: This series of o-amino-arylurea derivatives shows potent KDR kinase inhibitory activity. [] Optimization based on biological screening and molecular modeling led to significant improvements in KDR inhibition compared to the initial hit compound. []
  • Relevance: These derivatives are structurally related to (2-chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride through the 4-chloro-3-(trifluoromethyl)phenyl substructure. The urea linker and the presence of the aminopyridine moiety are crucial for their KDR inhibitory activity. []

N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline-4,6-diamine

  • Compound Description: This compound is recognized for its potential biological activities in medicine. [] A rapid synthetic method for its preparation has been established, starting from 4-chloro-7-fluoro-6-nitro-quinazoline. []

4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methyl-pyridine-2-carboxamide p-toluene sulphonate (Sorafenib Tosylate)

  • Compound Description: This compound, Sorafenib tosylate, is a crystalline β-modification known for its potent inhibition of various tyrosine protein kinases. [] It is approved for the treatment of hepatocellular carcinoma and renal cell carcinoma in humans. []
  • Relevance: This compound shares the 4-chloro-3-(trifluoromethyl)phenyl substructure with (2-chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride. The presence of the urea linker, pyridine carboxamide, and phenoxy moieties contributes to its kinase inhibitory activity. []

4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-formamide

  • Compound Description: This compound is an analog of Sorafenib, a known anticancer agent, with a formamide group replacing the carboxamide in Sorafenib. [] It is synthesized through a multistep process starting from 4-(4-amino-3-fluorophenoxy)pyridine-2-methylamine carboxylate. []
  • Relevance: This compound shares the 4-chloro-3-(trifluoromethyl)phenyl substructure with (2-chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride. The urea linker, pyridine formamide and fluorophenoxy moieties are crucial for its potential anticancer activity. []

N-((4-chloro-3-trifluoromethyl)phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy)phenyl)urea

  • Compound Description: This compound acts as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) kinase. [] It shows potential as a therapeutic agent for VEGFR-2-mediated diseases. []
  • Relevance: This compound shares the 4-chloro-3-(trifluoromethyl)phenyl substructure with (2-chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride. The urea linker, the fluoropyridyloxyphenyl group, and the formamide substituent are important for its VEGFR-2 inhibitory activity. []

1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-2)

  • Compound Description: ANF-2 exhibits potent inhibitory activity against prostaglandin E synthase, suggesting its potential as an analgesic drug candidate. [] Its structure has been characterized using single-crystal XRD, revealing a thiourea moiety connecting a 3-chloro-4-fluorophenyl group and a 3-(trifluoromethyl)phenyl group. []
  • Relevance: This compound shares the 3-(trifluoromethyl)phenyl substructure with (2-chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride. The thiourea linker and the presence of the chlorofluorophenyl group distinguish ANF-2 from the target compound and contribute to its biological activity. []

MMV665807 {5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide}

  • Compound Description: MMV665807 exhibits potent bactericidal activity against both methicillin-resistant and methicillin-sensitive Staphylococcus aureus biofilms. [] It demonstrates an IC50 against S. aureus biofilms at concentrations of 0.15–0.58 mg l−1 after 24 h of treatment, with complete eradication observed at 4 mg l−1. []

4-(4-(3-(4-chloro-3-trifluoromethyl-phenyl)-ureido)-3-fluoro-phenoxy)-pyridine-2-carboxylic acid

  • Compound Description: This compound is a diarylurea derivative structurally similar to sorafenib, a known multikinase inhibitor. [] It has been investigated for its potential in treating hyperproliferative disorders, particularly cancer. []
  • Relevance: This compound shares the 4-chloro-3-trifluoromethyl-phenyl substructure with (2-chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride. The presence of the urea linker, fluorophenoxy group, and pyridine carboxylic acid moiety distinguishes it from the target compound and contributes to its potential anticancer activity. []

4-(4-chloro-3-(trifluoromethyl)phenyl)pyridine

  • Compound Description: This compound has been implicated in cases of acute Parkinson's syndrome following poisoning. []

3-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (3-CPDP)

  • Compound Description: 3-CPDP is an organic nonlinear optical material with potential applications in optoelectronics. [] It exhibits optical transparency in the visible region and a stable phase before its melting point of 154 °C. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

  • Compound Description: T2384 acts as a partial agonist of PPARγ and exhibits a concentration-dependent biochemical activity profile. [] Studies using ligand-observed fluorine (19F) and protein-observed NMR have confirmed that T2384 binds to PPARγ with two distinct orthosteric binding modes and an allosteric site. []

3-(trifluoromethyl)phenylthiourea Derivatives

  • Compound Description: These copper (II) complexes, containing 1,3-disubstituted thiourea derivatives with a 3-(trifluoromethyl)phenyl tail and various 1-alkyl/halogen-phenyl substituents, exhibit antimicrobial and antitumor activities. [] The halogeno derivatives, in particular, demonstrate higher antimicrobial activity, with the Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea being notably active against methicillin-resistant Staphylococci. []

2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide] (Compound 1)

  • Compound Description: Compound 1 inhibits both NF-κB and AP-1 transcription factors, which are involved in regulating the expression of pro-inflammatory proteins and cytokines. [] This makes Compound 1 and its analogs promising candidates for developing anti-inflammatory and immunosuppressive drugs. []

2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide (Compound 28)

  • Compound Description: Compound 28 demonstrates potent inhibition of both NF-κB and AP-1 transcription factors, similar to its analog Compound 1. [] This compound effectively blocks IL-2 and IL-8 production in cells and exhibits activity in various animal models of inflammation and immunosuppression. []

4-Substituted-2-(2-fluoro-3-trifluoromethyl-phenyl)-1,3,4-dioxazin-5-ones

  • Compound Description: This group of eighteen novel compounds was synthesized from 2-fluoro-3-trifluoromethyl-benzoic acid hydrazide. [] The preliminary bioassays revealed that compounds 1, 2, and 3 within this series exhibit promising fungicidal activity against Colletotrichum lagenarium. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound is a potent GlyT1 inhibitor with an IC50 of 1.8 nM. [] It demonstrates good plasma exposure and sufficient blood-brain barrier penetration in rats, leading to significant effects in rodent models of schizophrenia without noticeable central nervous system side effects. []

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

  • Compound Description: These compounds were synthesized via acid-catalyzed cyclocondensation of N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide, thiourea, and various substituted benzaldehydes. [] Their structures have been confirmed through spectral and elemental analyses, and they have undergone screening for antimicrobial activity. []

5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

  • Compound Description: This group of compounds, including 7-oxo-, 7-chloro-, and 7-amino-substituted 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, has been synthesized and evaluated for anticancer activity. [] Among them, 7-chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione demonstrated the most potent activity in the NCI-60 screening program. []

1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone

  • Compound Description: The crystal structure of this compound reveals a dihedral angle of 54.37(5)° between the 2-chloro-5-(trifluoromethyl)phenyl and thiophene rings. [] The acethyl group is twisted by 8.1(2)° with respect to the thiophene ring. []

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

  • Compound Description: This compound, synthesized through the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride, exhibits a specific crystal structure. [] The pyrazole ring in its structure is at a dihedral angle of 71.5(3)° to the benzene ring. []

methyl [(2R,7S)-7-({(2E)-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enoyl}amino)-2-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-8,11-epimino-1,9-benzodiazacyclotridecin-14-yl]carbamate

  • Compound Description: This compound acts as an inhibitor of Factor XIa (FXIa). [] The development of orally bioavailable FXIa inhibitors has been challenging, and this compound represents an attempt to address this challenge. []

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide

  • Compound Description: This compound exhibits insecticidal properties. [] Its crystal structure shows a dihedral angle of 68.15(16)° between the pyrazole and pyridine rings. []

2-Chloro-5-fluoro-6-(4-phenyl-methylpiperazinyl)-4-trifluoromethyl-3-nicotinic acid

  • Compound Description: This compound serves as a key intermediate in the synthesis of novel 1,8-naphthyridine-3-carboxylic acid analogs with potential antibacterial activity. [] Its synthesis begins with the construction of the pyridine nucleus using ethyl 2-fluoroacetate and ethyl 2-trifluoroacetate. []

N‐{2‐Chloro‐5‐[3‐methyl‐2,6‐dioxo‐4‐(trifluoromethyl)‐1,2,3,6‐tetrahydropyrimidinyl]phenyl}‐2,2‐bis(3‐fluorophenoxy)acetamide

  • Compound Description: This compound belongs to a new class of amide compounds with potential biological activities. [] Its structure features a pyrimidine ring with a dihedral angle of 61.66(2)° relative to the adjacent benzene ring. []

(Z)-3-[5-chloro-2-(prop-2-ynyloxy)phenyl]-3-hydroxy-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

  • Compound Description: This compound, obtained from the photochemical transformation of 2-[5-chloro-2-(prop-2-ynyloxy)benzoyl]-3-[4-(trifluoromethyl)phenyl]oxirane, adopts a Z conformation with respect to the enolic C=C double bond. [] The dihedral angle between its benzene rings is 12.25(16)°. []
  • Compound Description: These derivatives, including benzyl, phenyl guanidine, and aminoguanidine hydrazone derivatives, exhibit potent inhibitory activity against Staphylococcus aureus and Escherichia coli. [] Among them, 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m demonstrated the highest potency with MICs of 0.5 µg/mL and 1 µg/mL against S. aureus and E. coli, respectively. []

Properties

CAS Number

39959-48-3

Product Name

(2-Chloro-3-(trifluoromethyl)phenyl)methanamine hydrochloride

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride

Molecular Formula

C8H8Cl2F3N

Molecular Weight

246.05 g/mol

InChI

InChI=1S/C8H7ClF3N.ClH/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;/h1-3H,4,13H2;1H

InChI Key

WOUQDMMHZDTEEG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CN.Cl

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.